molecular formula C22H17ClN2S B2871377 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine CAS No. 338417-98-4

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

Cat. No. B2871377
CAS RN: 338417-98-4
M. Wt: 376.9
InChI Key: VCOJNKZMIOAKMA-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has shown promising results in various studies. The purpose of

Scientific Research Applications

Synthesis and Biological Screening

The compound and its derivatives have been synthesized and screened for biological activities. For instance, El-Wahab et al. (2011) reported the preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives, demonstrating promising antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi (El-Wahab et al., 2011).

Anticancer Activities

A series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed, synthesized, and showed higher in vitro anticancer activity than the cisplatin control against different cancer cell lines, highlighting the therapeutic potential of phthalazine derivatives in cancer treatment (Juan Li et al., 2006).

Chemical Synthesis Catalysis

Phthalazine derivatives have been used as catalysts in the synthesis of various chemical compounds. For example, Khazaei et al. (2015) utilized a related compound for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the utility of phthalazine derivatives in facilitating multi-component reactions under green chemistry protocols (Khazaei et al., 2015).

Pharmacological Activity

The synthesis and pharmacological evaluation of phthalazine derivatives have been a subject of interest due to their varied biological activities. Shyma et al. (2016) synthesized phthalazine-based 1,2,3-triazole derivatives and screened them for antimicrobial, antifungal, and antioxidant activities, with some compounds showing good antibacterial and antifungal activities (Shyma et al., 2016).

Polymer Chemistry

Phthalazine derivatives have also found applications in polymer chemistry. Berard et al. (1994) reported on polymers derived from phthalazinone, which have high thermal stability and could be useful in various industrial applications (Berard et al., 1994).

properties

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methylsulfanyl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-18-12-10-17(11-13-18)15-26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJNKZMIOAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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